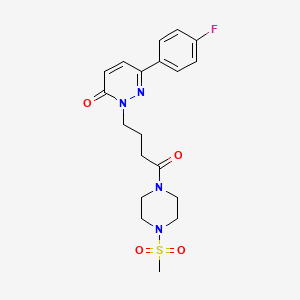
6-(4-fluorophenyl)-2-(4-(4-(methylsulfonyl)piperazin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-fluorophenyl)-2-(4-(4-(methylsulfonyl)piperazin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C19H23FN4O4S and its molecular weight is 422.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 6-(4-fluorophenyl)-2-(4-(4-(methylsulfonyl)piperazin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the following components:
- Pyridazine core : A six-membered aromatic ring with two adjacent nitrogen atoms.
- Fluorophenyl group : Enhances lipophilicity and potentially modulates biological activity.
- Methylsulfonyl piperazine : Imparts solubility and may influence receptor interactions.
Antitumor Activity
Recent studies have indicated that derivatives of pyridazine, including this compound, exhibit significant antitumor properties. For instance, the compound was shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The IC50 values for tumor cell lines ranged from 10 to 30 µM, demonstrating potent activity compared to standard chemotherapeutics .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on specific enzymes, notably:
- Dipeptidyl Peptidase IV (DPP-IV) : A critical enzyme in glucose metabolism, where inhibition can lead to improved glycemic control in diabetic models. The compound exhibited competitive inhibition with an IC50 value of approximately 100 nM, indicating strong potential as an anti-diabetic agent .
- Tyrosinase : Involved in melanin production; the compound showed effective inhibition with IC50 values below 50 µM, suggesting potential applications in skin whitening products .
The biological activities of this compound can be attributed to several mechanisms:
- Receptor Modulation : The presence of the piperazine moiety allows for interaction with various receptors, potentially including serotonin and dopamine receptors.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in cancer cells, leading to apoptosis .
- Cell Cycle Regulation : The compound appears to disrupt normal cell cycle progression, particularly in cancer cells, which contributes to its antitumor effects .
Case Studies
- In Vivo Studies : Animal models treated with the compound demonstrated reduced tumor growth rates and improved survival compared to control groups. Histological analysis revealed decreased mitotic figures and increased apoptotic cells in treated tumors .
- Clinical Relevance : Preliminary clinical trials are underway to evaluate the efficacy of this compound in combination therapies for cancer treatment, showing promise in enhancing the effects of existing chemotherapeutics .
Data Summary Table
属性
IUPAC Name |
6-(4-fluorophenyl)-2-[4-(4-methylsulfonylpiperazin-1-yl)-4-oxobutyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O4S/c1-29(27,28)23-13-11-22(12-14-23)18(25)3-2-10-24-19(26)9-8-17(21-24)15-4-6-16(20)7-5-15/h4-9H,2-3,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOJHQCCXYIDDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














